8-Chloroimidazo[1,5-a]pyridine
Description
8-Chloroimidazo[1,5-a]pyridine is a halogenated derivative of the imidazo[1,5-a]pyridine scaffold, a fused bicyclic heterocycle comprising imidazole and pyridine rings. Chlorination at the 8-position introduces distinct electronic and steric effects, modulating reactivity, binding affinity, and physicochemical properties. Its molecular formula (C₇H₅ClN₂) and structural features align with bioactive molecules targeting enzymes, receptors, and bacterial pathogens .
Properties
Molecular Formula |
C7H5ClN2 |
|---|---|
Molecular Weight |
152.58 g/mol |
IUPAC Name |
8-chloroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H5ClN2/c8-6-2-1-3-10-5-9-4-7(6)10/h1-5H |
InChI Key |
OSMZKOXLFVFYTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC=C2C(=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Derivatives
- 8-Fluoroimidazo[1,2-a]pyridine: The 8-fluoro analog exhibits enhanced metabolic stability compared to non-halogenated counterparts, making it a bioisostere for imidazo[1,2-a]pyrimidines in GABA receptor modulators. Fluorine’s electronegativity improves membrane permeability but reduces polar surface area relative to chlorine .
- 8-Bromo-6-chloroimidazo[1,5-a]pyridine: The bromo-chloro substitution (CAS: 1427400-82-5) increases molecular weight (265.48 g/mol vs.
Functional Group Modifications
- 3-Ethylimidazo[1,5-a]pyridine : Alkylation at the 3-position (e.g., 3-ethyl or 3-isopropyl) enhances lipophilicity, improving antibacterial activity (MIC₅₀: 0.6–1.4 mg/mL) but may reduce solubility .
- 1-(2-Pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine : The hydroxyl group introduces hydrogen-bonding capacity, critical for papain inhibition (Ki: 13.75 mM) and bacterial growth suppression .
Photophysical and Material Properties
Imidazo[1,5-a]pyridine derivatives exhibit solvatochromism and large Stokes shifts (>100 nm), making them ideal for membrane probes. However, 8-chloro substitution may reduce fluorescence quantum yield compared to non-halogenated analogs due to heavy-atom effects . Dimeric imidazo[1,5-a]pyridines (e.g., compound 3 in ) show enhanced liposome intercalation, a property less explored in chloro-substituted variants .
Coordination Chemistry
Imidazo[1,5-a]pyridines act as N,N-bidentate ligands for Zn(II), Cu(II), and Ir(III). Chlorination at the 8-position may sterically hinder metal coordination compared to 1-pyridyl-substituted analogs, which form stable Zn(II) coordination polymers .
Pharmacokinetic and Toxicity Profiles
- Lipinski’s Rule Compliance : 8-Chloroimidazo[1,5-a]pyridine derivatives (MW < 500, logP < 5) generally comply with drug-likeness criteria, but chloro-substitution may increase hepatotoxicity risk .
- Thermodynamics : Binding to papain is entropy-driven (ΔS > 0), unlike enthalpy-driven interactions seen in hydroxylated analogs .
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